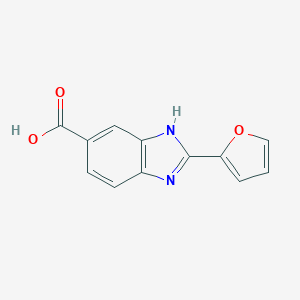

3-Ethylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethylthiophene-2-carboxamide is a chemical compound with the CAS Number: 189330-07-2. It has a molecular weight of 155.22 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .

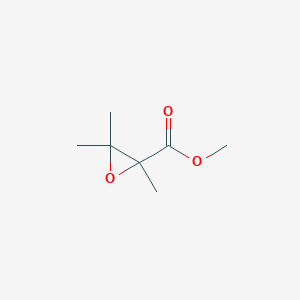

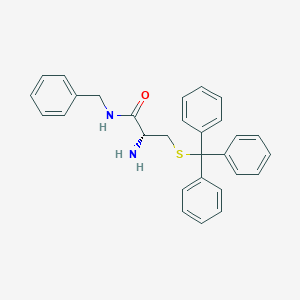

Molecular Structure Analysis

The IUPAC name for this compound is 3-ethyl-2-thiophenecarboxamide. Its InChI Code is 1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) and the InChI key is SKNSXXSGTWIJSL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

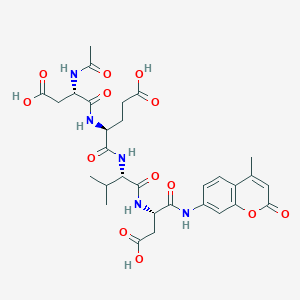

Fluorescent Sensor for Metal Ions

3-Ethylthiophene-2-carboxamide derivatives can be used to create fluorescent sensors for the detection of metal ions. For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution with a detection limit of 8.36 × 10−9 M .

Detection of Indium in Tap Water

The same fluorescent sensor mentioned above can also be used for the detection of indium in tap water with satisfactory recoveries .

Recognition of Lead Ions

The sensor displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3 × 10−9 M .

Biological Activity

Thiophene-based analogs, including 3-Ethylthiophene-2-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antioxidant Activity

3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity with percent inhibition 62.0–46.9% . While, 3-hydroxy thiophene-2-carboxamide derivatives show moderate inhibition percentage 54.9–28.4% and 3-methyl thiophene-2-carboxamide derivatives the lowest 22.9–12.0% .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of 3-Ethylthiophene-2-carboxamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and could represent a new potential drug target .

Mode of Action

3-Ethylthiophene-2-carboxamide acts by inhibiting the CTP Synthetase PyrG . This inhibition disrupts the normal functioning of the enzyme, leading to the death of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of PyrG by 3-Ethylthiophene-2-carboxamide significantly perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides . This disruption of key biochemical pathways leads to the death of the bacteria .

Result of Action

The molecular and cellular effects of 3-Ethylthiophene-2-carboxamide’s action result in the death of Mycobacterium tuberculosis . By inhibiting the CTP Synthetase PyrG, the compound disrupts key biochemical pathways, leading to the death of the bacteria .

Eigenschaften

IUPAC Name |

3-ethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNSXXSGTWIJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)